3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide
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Overview
Description
3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate:
Thian-4-ylmethyl Group Introduction: The thian-4-ylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable thian-4-ylmethyl halide reacts with the fluorophenyl intermediate.
Hydroxyethoxy Group Addition: The hydroxyethoxy group is added through an etherification reaction, where an alcohol reacts with an appropriate alkylating agent.
Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethoxy group can form hydrogen bonds with amino acid residues. The thian-4-ylmethyl group may contribute to the overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide
- 3-(2-bromophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide
- 3-(2-methylphenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide
Uniqueness
3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity compared to its chloro, bromo, and methyl analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c18-15-4-2-1-3-14(15)5-6-16(21)19-13-17(22-10-9-20)7-11-23-12-8-17/h1-4,20H,5-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWTXBBCXJKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CCC2=CC=CC=C2F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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